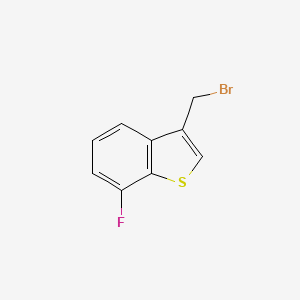

3-(Bromomethyl)-7-fluoro-1-benzothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFS |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

3-(bromomethyl)-7-fluoro-1-benzothiophene |

InChI |

InChI=1S/C9H6BrFS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 |

InChI Key |

WMPVWVRMDCAQGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC=C2CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 7 Fluoro 1 Benzothiophene and Analogous Systems

Strategic Approaches for Introducing Fluorine onto the Benzothiophene (B83047) Core

The introduction of a fluorine atom onto the benzothiophene scaffold can be achieved by two main strategies: building the heterocyclic system from a pre-fluorinated precursor or by direct fluorination of the pre-formed benzothiophene ring. Each approach offers distinct advantages and challenges concerning regioselectivity and substrate scope.

Constructing the benzothiophene ring from precursors that already contain the fluorine atom is a common and reliable method. This ensures the unambiguous placement of the fluorine at a specific position, such as C7.

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex heterocyclic systems. The synthesis of benzothiophenes can be achieved through the palladium-catalyzed annulation of aryl sulfides with alkynes. nih.gov This convergent approach allows for the rapid assembly of diverse benzothiophene derivatives. In the context of synthesizing a 7-fluoro analog, this strategy would involve starting with a fluorinated aryl sulfide.

A related approach involves the intramolecular C-H functionalization of O-aryl cyclic vinylogous esters, which utilizes palladium catalysis to form benzofuran-fused systems. nih.gov A similar strategy could be envisioned for sulfur-containing analogs. The key step would be the palladium(II)-mediated oxidative cyclization of a precursor where the fluorine atom is already present on the aryl ring. nih.gov

Table 1: Conditions for Palladium-Catalyzed Benzofuran Formation This table illustrates a related cyclization for benzofuran synthesis, adaptable for benzothiophenes.

| Catalyst | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Ag₂CO₃ | K₂CO₃ | Toluene | 120 | >95 |

Data adapted from studies on O-aryl cyclic vinylogous esters. nih.gov

A widely employed and versatile method for constructing the benzothiophene skeleton is the intramolecular electrophilic cyclization of o-alkynyl aryl thioethers. rsc.org This reaction proceeds by the activation of the alkyne with an electrophile, followed by the intramolecular attack of the sulfur atom to form the thiophene (B33073) ring.

To synthesize a 7-fluoro-1-benzothiophene derivative, the starting material would be a 1-fluoro-2-alkynylthiophenol derivative. The reaction can be initiated by various electrophiles, leading to functionalized benzothiophenes. For instance, copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives with a sulfur source like sodium sulfide can yield the corresponding benzothiophene. beilstein-journals.org The reaction involves an intramolecular annulation process, affording the desired heterocyclic core with the fluorine atom incorporated at the intended position. beilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. This strategy is particularly effective with highly fluorinated precursors, where the fluorine atoms activate the ring towards nucleophilic attack and can also act as leaving groups.

In this approach, a polyfluorinated benzene (B151609) derivative, such as 1,2,3-trifluorobenzene, can react with a suitable sulfur-containing nucleophile. The nucleophile would displace one of the fluorine atoms to form a precursor poised for a subsequent intramolecular SNAr cyclization, where the sulfur attacks another carbon-fluorine bond to close the thiophene ring. This method provides a robust pathway to fluorinated heterocycles. ias.ac.in The rate and regioselectivity of the SNAr reaction are dictated by the position of electron-withdrawing groups and the inherent stability of the intermediate Meisenheimer complex.

An alternative to building the ring from fluorinated precursors is the direct fluorination of a pre-existing benzothiophene molecule. This approach involves the selective activation of a C-H bond and its conversion to a C-F bond. Electrophilic fluorinating reagents are commonly used for this purpose.

Reagents such as Selectfluor® (F-TEDA-BF₄) are powerful electrophiles capable of fluorinating a wide range of organic substrates, including aromatic and heteroaromatic compounds. researchgate.netnih.govrsc.org The reaction mechanism is believed to be an electrophilic aromatic substitution, where the electron-rich benzothiophene ring attacks the electrophilic fluorine source. nih.gov A significant challenge in this approach is controlling the regioselectivity, as benzothiophene has multiple reactive sites. However, under optimized conditions, direct fluorination can be an efficient, single-step method to introduce fluorine onto the scaffold. acs.org

Cyclization Reactions for Fluorinated Benzothiophene Ring Formation

Installation of the Methyl Group at the C3 Position

The synthesis of 3-(bromomethyl)-7-fluoro-1-benzothiophene (B6258925) requires the introduction of a bromomethyl group at the C3 position. This is typically accomplished via a two-step sequence: installation of a methyl group, followed by its selective bromination.

The most direct route to the final compound is the radical bromination of a 7-fluoro-3-methyl-1-benzothiophene precursor. The synthesis of this precursor can be achieved using the cyclization strategies described in section 2.1, but starting with materials that lead to a methyl group at the C3 position. For example, an electrophilic cyclization of a fluorinated aryl thioether derived from a propynyl group would yield the 3-methylbenzothiophene core.

Once 7-fluoro-3-methyl-1-benzothiophene is obtained, the final step is the benzylic bromination of the 3-methyl group. This reaction is reliably achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). researchgate.netorganic-chemistry.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or, more recently, linear alkanes to reduce environmental impact. This free-radical halogenation is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. This methodology is well-established for analogous systems, such as the synthesis of 3-(bromomethyl)-7-chlorobenzo[b]thiophene from 3-methyl-7-chlorobenzo[b]thiophene.

Table 2: Representative Conditions for Benzylic Bromination

| Substrate | Brominating Agent | Initiator | Solvent | Reaction Condition | Product |

| 3-Methylthiophene | N-Bromosuccinimide | - | Acetic Acid | - | 2-Bromo-3-methylthiophene |

| 3-Methyl-7-chlorobenzo[b]thiophene | N-Bromosuccinimide | Benzoyl Peroxide | n-Heptane | Reflux | 3-(Bromomethyl)-7-chlorobenzo[b]thiophene |

Data adapted from various bromination studies. google.comresearchgate.net

Convergent and Linear Synthetic Sequences for the Compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A linear synthesis involves the sequential modification of a starting material through a series of steps. For this compound, a plausible linear sequence begins with the construction of the core 7-fluoro-1-benzothiophene ring system, followed by methylation at the 3-position, and finally, the benzylic bromination as described above. The synthesis of the benzothiophene core itself can be achieved through various methods, such as the reaction of a substituted thiophenol with an appropriate electrophile followed by cyclization, or through transition-metal-catalyzed annulation reactions. organic-chemistry.orgslideshare.net

In-depth Analysis of this compound Reveals Research Gap

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of detailed research on the specific chemical reactivity and transformational pathways of This compound . While the compound is commercially available and its basic properties are cataloged, dedicated studies outlining its behavior in various chemical reactions are not present in the public domain.

The requested article, with a detailed focus on the reactivity of the bromomethyl group—including nucleophilic substitutions, reductive conversions, cross-coupling participation, and elimination pathways—cannot be generated with scientific accuracy at this time. The available literature predominantly focuses on the analogous compound, 3-(Bromomethyl)-7-chloro-1-benzothiophene . Although this chloro-analogue exhibits a range of reactivities, such as substitution with nucleophiles like amines and thiols and participation in Suzuki-Miyaura coupling reactions, directly extrapolating this data to the fluoro-derivative would be scientifically unsound.

The distinct electronic properties of fluorine compared to chlorine, particularly its high electronegativity, are expected to influence the reactivity of the bromomethyl group and the benzothiophene ring system in ways that are not documented. Without specific experimental data for this compound, any detailed discussion on its reaction mechanisms, optimal conditions, and product yields would be speculative.

Therefore, fulfilling the request for a thorough and scientifically accurate article focusing solely on the specified fluoro compound is not possible due to the lack of primary research literature detailing its chemical transformations.

Chemical Reactivity and Transformational Pathways of 3 Bromomethyl 7 Fluoro 1 Benzothiophene

Impact of the 7-Fluoro Substituent on Benzothiophene (B83047) Reactivity

The introduction of a fluorine atom at the 7-position of the benzothiophene ring profoundly alters its electronic properties and, consequently, its reactivity in various chemical transformations.

Modulation of Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.com The rate and regioselectivity of these reactions are heavily dependent on the electronic nature of the substituents present on the ring. masterorganicchemistry.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic attack by reducing its electron density.

Influence on Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. youtube.comlibretexts.org The fluorine atom, with its potent electron-withdrawing inductive effect, makes the aromatic ring more susceptible to nucleophilic attack. This is particularly true for positions ortho and para to the fluorine, where the electron density is significantly lowered. libretexts.org

In the context of polyfluoroarenes, nucleophilic substitution is a well-established method for forming new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. mdpi.com For 7-fluoro-1-benzothiophene, the presence of the fluorine atom activates the benzene portion of the molecule for potential SNAr reactions, especially at positions activated by the fluoro group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing substituent. libretexts.org The high electronegativity of fluorine makes the attached carbon atom more electrophilic, promoting the initial nucleophilic attack. youtube.com

Electronic and Inductive Effects on the Overall Molecular Reactivity

The 7-fluoro substituent imparts a significant dipole moment to the benzothiophene molecule and alters the electron distribution across the entire ring system. This modification of the electronic landscape has far-reaching consequences for the molecule's reactivity. The strong inductive withdrawal of electron density by the fluorine atom can influence the reactivity of the thiophene (B33073) ring as well, potentially affecting reactions at the C2 and C3 positions.

The presence of fluorine can also impact the physical properties of the molecule, such as acidity and basicity of nearby functional groups, and can influence intermolecular interactions, which in turn can affect reaction rates and pathways. nih.gov For instance, the electron-withdrawing nature of fluorine can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which has been shown to affect charge transport properties in related benzothiazole (B30560) derivatives. nih.gov This alteration of orbital energies can influence the molecule's behavior in reactions involving charge transfer.

Intrinsic Reactivity of the Benzothiophene Ring System

Beyond the effects of the 7-fluoro substituent, the inherent chemical properties of the benzothiophene ring system itself play a crucial role in its transformations.

Oxidation of the Thiophene Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiophene ring of benzothiophene is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. mdpi.com This transformation significantly alters the electronic character of the sulfur atom, converting it from an electron-donating thioether to an electron-withdrawing sulfoxide (B87167) or an even more strongly electron-withdrawing sulfone group. mdpi.com

Various oxidizing agents can be employed for this purpose, including hydrogen peroxide in the presence of an activator like phosphorus pentoxide, which has been shown to be effective for the oxidation of electron-poor benzothiophenes. researchgate.net The oxidation process can be chemoselective, targeting the sulfur atom without affecting other parts of the molecule, although reaction conditions need to be carefully controlled. The resulting sulfones are valuable synthetic intermediates and have been used in cycloaddition reactions and other chemical transformations. researchgate.net The oxidation of the sulfur atom has a profound impact on the electronic properties of the entire molecule, influencing its absorption and emission spectra, as well as its frontier orbital energies. mdpi.com

Table 1: Oxidation of Benzothiophene Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Benzothiophene | H₂O₂ / P₂O₅ | Benzothiophene-1,1-dioxide | researchgate.net |

| 2,7-diBr-BTBT | m-CPBA | 2,7-diBr-BTBTDO (sulfoxide) | mdpi.com |

| 2,7-diBr-BTBT | m-CPBA | 2,7-diBr-BTBTTO (sulfone) | mdpi.com |

Regioselective Functionalization of the Benzothiophene Core (e.g., C3 Position)

The C2 and C3 positions of the benzothiophene ring are the most common sites for functionalization. The C3 position, in particular, is often a target for introducing a variety of substituents. While direct C-H functionalization at the C3 position can be challenging and may require transition metal catalysts or directing groups, several methods have been developed to achieve this regioselectively. researchgate.net

One approach involves the use of benzothiophene S-oxides in an interrupted Pummerer reaction, which allows for metal-free, regioselective C3-arylation and alkylation. researchgate.net This method takes advantage of the altered reactivity of the benzothiophene ring upon sulfur oxidation. Another strategy for functionalization involves lithiation directed by a substituent, followed by reaction with an electrophile. researchmap.jpnih.gov The inherent nucleophilicity of certain positions on the benzothiophene ring allows for reactions with various electrophiles, leading to a diverse array of substituted benzothiophenes. The choice of reaction conditions and reagents is critical for controlling the regioselectivity between the C2 and C3 positions, as they can sometimes exhibit similar reactivity. researchgate.net

Dearomatization and Rearomatization Mechanisms

The dearomatization of aromatic compounds represents a powerful strategy for the synthesis of three-dimensional molecules from flat, aromatic precursors. In the context of benzothiophenes, this process temporarily disrupts the aromaticity of the thiophene or benzene ring to allow for the introduction of new functionalities, followed by a rearomatization step to regain the stable aromatic system.

While specific studies on the dearomatization of 3-(Bromomethyl)-7-fluoro-1-benzothiophene (B6258925) are not extensively documented, the reactivity of substituted benzothiophenes in dearomative processes has been explored. A notable example is the dearomative [3+2] cycloaddition of nitrobenzothiophenes with non-stabilized azomethine ylides. nih.govrsc.org This reaction proceeds without the need for a metal catalyst and under mild conditions, leading to the formation of fused tricyclic benzo organic-chemistry.orgnih.govthieno[2,3-c]pyrrole derivatives with high diastereoselectivity. nih.govrsc.org

The proposed mechanism for this transformation involves the initial attack of the azomethine ylide on the electron-deficient thiophene ring of the nitrobenzothiophene. This disrupts the aromaticity of the thiophene ring, forming a dearomatized intermediate. Subsequent ring closure then furnishes the fused pyrrolidine (B122466) ring. The reaction is driven by the electron-withdrawing nature of the nitro group, which activates the benzothiophene system towards nucleophilic attack and subsequent dearomatization.

While the bromomethyl group in this compound is not as strongly electron-withdrawing as a nitro group, it is an excellent electrophilic site and a good leaving group. This suggests that dearomatization could potentially be initiated through reactions involving this functional group. For instance, the formation of a cationic intermediate at the methylene (B1212753) position could trigger a rearrangement of the pi-system within the thiophene ring, leading to a dearomatized species.

Rearomatization is the final step in many functionalization reactions that proceed via a dearomatized intermediate. This process is typically driven by the thermodynamic stability of the aromatic system and can often occur spontaneously or be facilitated by the presence of a mild base or acid to eliminate a leaving group and restore the aromaticity of the benzothiophene core.

Table 1: Comparison of Substituent Effects on Benzothiophene Dearomatization

| Substituent at C3 | Electronic Nature | Proposed Dearomatization Pathway | Potential for Rearomatization |

| -NO₂ | Strongly Electron-Withdrawing | Nucleophilic attack on the thiophene ring | High, following cycloaddition |

| -CH₂Br | Electrophilic, Leaving Group | Formation of a stabilized cation/radical at the exocyclic carbon, followed by rearrangement | High, upon elimination of HBr or other species |

Cycloaddition Reactions and Formation of Fused Ring Systems

Cycloaddition reactions are powerful tools for the construction of complex cyclic and polycyclic frameworks in a single step. For this compound, the thiophene ring and the bromomethyl group both offer potential handles for cycloaddition reactions, leading to the formation of novel fused ring systems.

As previously discussed, the dearomatization of the benzothiophene core can be a key step in forming fused systems. The dearomative [3+2] cycloaddition of nitrobenzothiophenes with azomethine ylides is a prime example, resulting in a fused pyrrolidine ring. nih.govrsc.org This reaction demonstrates the capability of the benzothiophene system to act as a 2π component in a cycloaddition after initial dearomatization. The scope of this reaction has been shown to be broad, tolerating various substituents on the benzothiophene ring. nih.gov

Table 2: Research Findings on Dearomative Cycloaddition of Nitrobenzothiophenes

| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 3-Nitrobenzothiophene | N-benzylideneglycine ethyl ester | Ethyl 2-benzyl-3a-nitro-2,3,3a,8b-tetrahydrobenzo organic-chemistry.orgnih.govthieno[2,3-c]pyrrole-1-carboxylate | up to 92 | >20:1 | nih.govrsc.org |

| 2-Nitrobenzothiophene | N-benzylideneglycine ethyl ester | Fused tricyclic product | 91 | - | nih.govrsc.org |

While direct examples of cycloadditions involving this compound are scarce in the literature, its structure suggests several potential cycloaddition pathways. The bromomethyl group can be converted into a more reactive species to facilitate cycloaddition. For example, elimination of HBr could generate a reactive 3-methylene-1-benzothiophene intermediate in situ. This exocyclic diene system could then participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles. libretexts.org The dienophile's nature, whether electron-rich or electron-deficient, would be crucial for the success of such a reaction.

Alternatively, the bromomethyl group could be used to tether a diene or a dipolarophile, setting the stage for an intramolecular cycloaddition reaction. This approach would be a highly efficient way to construct complex, multi-fused ring systems based on the benzothiophene core.

Furthermore, the generation of a carbene or a related reactive intermediate from the bromomethyl group could lead to [1+2] cycloadditions with alkenes to form cyclopropane (B1198618) rings fused to the benzothiophene system. The trapping of photochemically generated carbenes with various agents is a well-established method for forming new cyclic structures. nih.gov

The fluorine atom at the 7-position is expected to influence the electronic properties of the benzothiophene ring, potentially affecting its reactivity in cycloaddition reactions. Its electron-withdrawing nature could enhance the electrophilicity of the benzene part of the molecule, although its effect on the thiophene ring's reactivity in cycloadditions would depend on the specific reaction mechanism.

Derivatization and Synthetic Applications in Advanced Chemical Research

Construction of Novel Benzothiophene-Based Heterocyclic Scaffolds

The benzothiophene (B83047) moiety is a key structural element in numerous pharmaceutically and materially significant molecules. The reactivity of the bromomethyl group in 3-(bromomethyl)-7-fluoro-1-benzothiophene (B6258925) allows for its use as a foundational building block for constructing more complex heterocyclic systems. This is typically achieved through nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles.

The bromomethyl group at the 3-position of the benzothiophene ring is highly susceptible to nucleophilic attack, making it an excellent electrophilic partner for a wide range of synthetic transformations. This reactivity allows for the introduction of diverse functional groups, leading to the creation of novel thiophene (B33073) derivatives with specific, tailored properties. For instance, reaction with various thiols, amines, alcohols, and carbanions can lead to the formation of new carbon-sulfur, carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively.

The synthesis of various 3-halobenzo[b]thiophene derivatives has been accomplished through electrophilic cyclization reactions. nih.gov While this specific method does not start from this compound, it highlights a general strategy for creating substituted benzothiophenes. The reactivity of the bromomethyl group is analogous to other benzylic halides, which are known to undergo a plethora of substitution reactions.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Derivative Class |

|---|---|---|---|

| Thiol | Sodium thiomethoxide | -CH₂-S-CH₃ | Thioether |

| Amine | Ammonia | -CH₂-NH₂ | Primary Amine |

| Cyanide | Sodium cyanide | -CH₂-CN | Nitrile |

| Azide (B81097) | Sodium azide | -CH₂-N₃ | Azide |

These reactions serve as entry points to a vast chemical space. For example, the resulting nitrile can be hydrolyzed to a carboxylic acid, and the azide can be reduced to a primary amine, which can then be further functionalized. The fluorine atom at the 7-position remains a critical substituent that can modulate the electronic nature of the benzothiophene ring system, influencing the properties of the final derivatives.

The reliable reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the development of chemical libraries. By reacting this starting material with a diverse set of nucleophiles in a parallel synthesis format, a large number of distinct compounds can be generated efficiently. These libraries are invaluable for high-throughput screening (HTS) in drug discovery and materials science.

The process allows researchers to systematically explore the structure-activity relationships (SAR) of benzothiophene derivatives. For instance, a library of compounds can be screened for biological activity against a specific therapeutic target. The "hits" from such a screen can then inform the design of more potent and selective next-generation compounds. The fluorinated benzothiophene core provides a unique starting point that may lead to compounds with novel biological profiles or material properties.

Applications in Organic Materials Science

Benzothiophene-based molecules are of significant interest in materials science due to their electronic and photophysical properties. organic-chemistry.org The rigid, planar structure of the benzothiophene system facilitates π-π stacking, which is crucial for charge transport in organic electronic devices. The introduction of a fluorine atom can further enhance these properties.

Benzothiophene derivatives are widely investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The sulfur atom in the thiophene ring and the extended π-system of the benzothiophene core contribute to its charge-carrying capabilities. The fluorine atom in this compound is an important feature, as fluorination is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This can lead to improved air stability and better charge injection/extraction in electronic devices.

Starting from this compound, one could envision synthesizing larger π-conjugated systems through cross-coupling reactions after converting the bromomethyl group into a more suitable functional group for such transformations (e.g., a phosphonium (B103445) salt for Wittig reactions or a boronic ester for Suzuki coupling). The resulting materials could be evaluated for their performance in electronic devices. For instance, 7-fluorobenzo[b]thiophene-2-carboxylic acid is noted for its use in the development of organic semiconductors. smolecule.com

The benzothiophene scaffold is also a component of some fluorescent materials. The photophysical properties, such as absorption and emission wavelengths, and fluorescence quantum yield, can be tuned by chemical modification. The derivatization of this compound allows for the attachment of various chromophoric and auxochromic groups.

The fluorine atom can have a significant impact on the fluorescence properties. Halogen bonding and the electron-withdrawing nature of fluorine can alter the excited-state dynamics and influence the emission characteristics. By systematically varying the substituent attached to the methylene (B1212753) bridge, a series of fluorescent materials with a range of emission colors and properties could be developed for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The bifunctional nature of derivatives of this compound makes them potential monomers for the synthesis of advanced polymers and coatings. For example, after converting the bromomethyl group to a polymerizable group like a vinyl or an acrylate (B77674) moiety, it could be co-polymerized with other monomers to create polymers with tailored properties.

The incorporation of the 7-fluoro-1-benzothiophene unit into a polymer backbone could impart desirable characteristics such as increased thermal stability, chemical resistance, and specific optoelectronic properties. Such polymers could find applications as advanced coatings with anti-corrosion or self-healing properties, or as active materials in polymer-based electronic devices. The use of 7-fluoro-1-benzothiophene has been mentioned in the context of compositions containing carbon nanotubes and conducting polymers, suggesting its utility in advanced materials. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-halobenzo[b]thiophene |

| Sodium thiomethoxide |

| Ammonia |

| Sodium cyanide |

| Sodium azide |

| Diethyl malonate |

| 7-fluorobenzo[b]thiophene-2-carboxylic acid |

| Wittig reagents |

| Boronic esters |

| Vinyl group |

Role as a Key Intermediate in Complex Molecule Synthesis

As a functionalized benzothiophene, this compound serves as a crucial starting material for the synthesis of more complex molecular architectures. Its utility stems from the presence of a highly reactive bromomethyl group attached to the electron-rich benzothiophene core, which also features a fluorine substituent that can influence the electronic properties and biological activity of target molecules. This compound is classified as a useful research chemical and building block for further synthetic elaboration.

Preparation of Chiral Alkyl Fluorinated Compounds

While the introduction of fluorine and chiral centers is a significant strategy in modern drug discovery, specific, documented research detailing the direct application of this compound in the preparation of chiral alkyl fluorinated compounds is not extensively available in the reviewed literature. The inherent reactivity of the bromomethyl group suggests its potential for nucleophilic substitution reactions with chiral nucleophiles or for use in asymmetric synthesis protocols to generate chiral derivatives. However, published studies providing specific examples and methodologies for this transformation using this particular substrate are not readily found.

Facilitation of Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes for building molecular complexity in a single step. The reactive nature of the bromomethyl group in this compound makes it a plausible candidate for inclusion in MCR sequences, potentially acting as an electrophilic component. Despite this potential, a review of available scientific literature does not yield specific examples or established protocols where this compound facilitates multi-component reactions to generate complex molecular scaffolds.

Advancements in Organic Synthesis Methodologies

The development of novel synthetic methods is essential for advancing chemical research. The unique structure of this compound positions it as a substrate for exploring and developing new synthetic protocols.

Development of Efficient Coupling Protocols

The compound this compound is categorized by chemical suppliers as a coupling reagent, indicating its intended use in reactions that form new carbon-carbon or carbon-heteroatom bonds. The bromomethyl group is an excellent electrophilic partner for various cross-coupling reactions. However, specific, peer-reviewed research articles detailing the development of new, efficient coupling protocols explicitly utilizing this compound as the substrate were not identified in the search. The development of such protocols would likely focus on reactions like Suzuki, Stille, or Sonogashira couplings, either at the bromomethyl position or at other positions on the benzothiophene ring following further modification.

Strategies for Chemo- and Regioselective Transformations

The structure of this compound presents multiple reactive sites, making chemo- and regioselectivity key challenges in its synthetic transformations. The primary site for reaction is the highly electrophilic carbon of the bromomethyl group. However, the aromatic ring can also undergo electrophilic substitution, and the fluorine atom could potentially be a site for nucleophilic aromatic substitution under specific conditions. While these characteristics suggest that strategies for achieving selective transformations are crucial for its synthetic utility, detailed research outlining specific methodologies for chemo- and regioselective reactions involving this compound is not prevalent in the public domain.

Compound Data

Below is a table summarizing the key properties of the featured chemical compound.

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 951884-21-2 | |

| Molecular Formula | C₉H₆BrFS | |

| Molecular Weight | 245.11 g/mol | |

| Alternate Name | Benzo[b]thiophene, 3-(bromomethyl)-7-fluoro- |

Computational and Theoretical Investigations of 3 Bromomethyl 7 Fluoro 1 Benzothiophene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic structure of 3-(Bromomethyl)-7-fluoro-1-benzothiophene (B6258925). These methods, rooted in solving approximations of the Schrödinger equation, map the distribution of electrons within the molecule, which dictates its physical and chemical properties. The presence of a fused ring system (benzothiophene), a halogen atom (fluorine), and a reactive side chain (bromomethyl) creates a complex electronic environment.

Calculations typically begin by defining a basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like sulfur and bromine, basis sets such as the 6-311G(d,p) are commonly employed to provide a balance between accuracy and computational cost. bhu.ac.in Methods like Hartree-Fock (HF) theory provide a starting point, but more advanced methods that include electron correlation, such as Density Functional Theory (DFT), are generally required for higher accuracy. aps.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of cost and accuracy. aps.orgnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, simplifying the calculations significantly. aps.org For this compound, DFT studies can provide reliable predictions of its geometry, reactivity, and spectroscopic properties. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for such investigations. researchgate.netjmaterenvironsci.com

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. researchgate.net This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, the benzothiophene (B83047) core is expected to be largely planar. The primary conformational flexibility arises from the rotation around the single bond connecting the C3 carbon of the ring to the methylene (B1212753) (-CH2Br) carbon.

A potential energy scan can be performed by systematically rotating the C3-C-Br-H dihedral angle to identify the lowest energy conformer. sci-hub.se The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles. This structural data is foundational for all subsequent calculations of molecular properties. sci-hub.se

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: This data is illustrative and based on typical values for similar structures calculated with DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S (in ring) | 1.75 Å |

| C-C (aromatic) | 1.40 Å | |

| C-F | 1.36 Å | |

| C-C (side chain) | 1.51 Å | |

| C-Br | 1.95 Å | |

| Bond Angles | C-S-C (in ring) | 92.0° |

| C-C-F | 119.5° | |

| C-C-CH2Br | 125.0° | |

| C-CH2-Br | 112.0° | |

| Dihedral Angle | C2-C3-C(H2)-Br | ~90° (staggered) |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. sci-hub.se

Table 2: Predicted Frontier Molecular Orbital Properties of this compound Note: This data is illustrative and based on typical values for similar structures calculated with DFT methods.

| Property | Predicted Value (eV) |

| HOMO Energy (EHOMO) | -6.50 |

| LUMO Energy (ELUMO) | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting how it will interact with other chemical species. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potential. researchgate.net Typically, red signifies regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. mdpi.com

In an MEP map of this compound, distinct regions of reactivity would be visible.

Negative Potential: Regions of high electron density (red/yellow) are expected around the electronegative fluorine atom and, to a lesser extent, the sulfur atom. These sites are potential targets for electrophilic attack. nih.gov

Positive Potential: A region of significant positive potential (blue) would be located around the hydrogen atoms of the bromomethyl group and, most importantly, on the carbon atom attached to the bromine. This highly electron-deficient site is the primary center for nucleophilic attack. bhu.ac.in

The MEP map provides a clear, intuitive confirmation of the reactivity patterns predicted by FMO analysis.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. For this compound, the most characteristic reaction is nucleophilic substitution at the benzylic carbon.

Theoretical studies can model the reaction of this compound with a nucleophile (e.g., an amine or thiol). The calculations can differentiate between possible mechanisms, such as a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate. Given the primary nature of the carbon and the stability of the benzothiophene ring, an SN2 mechanism is generally favored. DFT calculations can locate the SN2 transition state, which is the highest energy point on the reaction coordinate, and the energy of this transition state determines the activation energy and thus the reaction rate. Such studies have been used to understand the regioselective reactions in similar heterocyclic systems. nih.gov

Predictive Modeling for New Derivatives and Synthetic Routes

The insights gained from computational studies can be leveraged to design new molecules with tailored properties. By understanding the structure-property relationships of this compound, researchers can rationally design new derivatives. nih.gov For example, substituting the fluorine atom with other groups (electron-donating or withdrawing) or modifying the position of the bromomethyl group would systematically alter the electronic properties (HOMO/LUMO levels) and reactivity, which can be predicted computationally before any synthetic work is undertaken. mdpi.com

Furthermore, computational modeling can aid in optimizing synthetic routes. For instance, the synthesis of this compound likely involves the bromination of 3-methyl-7-fluoro-1-benzothiophene. wipo.intgoogle.com Theoretical calculations can help understand the mechanism of such radical bromination reactions, predict potential side products, and suggest optimal reaction conditions, making the synthetic process more efficient and targeted. mdpi.com

Advanced Analytical Methodologies for Characterization and Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for chemists to "see" the structure of a molecule. By interacting with molecules using various forms of electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides precise information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19.

¹H NMR: This technique identifies the number of distinct proton environments and their neighboring atoms. For 3-(Bromomethyl)-7-fluoro-1-benzothiophene (B6258925), one would expect to see signals for the benzylic protons of the bromomethyl group and distinct signals for each of the aromatic protons. The fluorine atom at the 7-position would introduce characteristic splitting patterns (couplings) to the adjacent aromatic protons.

¹³C NMR: This method provides a count of the unique carbon atoms in the molecule. The spectrum would show distinct signals for the bromomethyl carbon, the carbons of the benzothiophene (B83047) core, and the carbon directly bonded to the fluorine atom, which would exhibit a large carbon-fluorine coupling constant.

¹⁹F NMR: As fluorine-19 is an NMR-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of fluorine atoms. The spectrum for this compound would show a single signal, and its chemical shift would be indicative of a fluorine atom attached to an aromatic ring.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |

| ¹H | ~4.7 | Singlet (s) | -CH₂Br (Bromomethyl protons) |

| ¹H | ~7.0-7.8 | Doublet of doublets (dd), Triplets (t) | Aromatic protons |

| ¹³C | ~25-30 | - | -CH₂Br (Bromomethyl carbon) |

| ¹³C | ~115-145 | Doublets (d) due to C-F coupling, Singlets (s) | Aromatic and thiophene (B33073) carbons |

| ¹⁹F | ~(-100) to (-130) | Multiplet | Ar-F (Aromatic fluorine) |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass. For this compound, HRMS would be used to verify that the experimental mass matches the theoretical calculated mass, confirming its molecular formula.

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass [M] |

| C₉H₆BrFS | ⁷⁹Br | 243.9439 |

| C₉H₆BrFS | ⁸¹Br | 245.9419 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems, such as the benzothiophene ring system, absorb light in the UV-Vis range. The resulting spectrum, a plot of absorbance versus wavelength, can be used to study the electronic properties of the chromophore. The position of the maximum absorbance (λmax) and the intensity of the absorption are characteristic of the compound's conjugated system.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule. Each functional group (like C-H, C=C, C-F, C-Br) vibrates at a characteristic frequency. When infrared light is passed through a sample, the functional groups absorb radiation at these specific frequencies. An IR spectrum would confirm the presence of the aromatic ring, the C-F bond, and the alkyl C-Br bond in the this compound structure.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Fluoroaromatic | C-F stretch | 1250 - 1100 |

| Bromomethyl Group | C-Br stretch | 650 - 550 |

X-ray Diffraction and Crystallographic Analysis

While spectroscopic methods provide powerful evidence for chemical structure, X-ray diffraction on a single crystal provides the most definitive and unambiguous proof.

Single-Crystal X-ray Diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the precise location of each atom in the crystal lattice. This technique yields exact bond lengths, bond angles, and torsional angles. Although this compound is an achiral molecule, X-ray crystallography would provide irrefutable confirmation of its constitution and the connectivity of the atoms. Furthermore, it reveals how the molecules pack together in the solid state, providing insight into intermolecular interactions such as π–π stacking or halogen bonding that can influence the material's physical properties.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solid materials. youtube.com It provides unique insights into the atomic and molecular structure of a material, including lattice parameters, crystal structure, and the identification of different polymorphic forms. youtube.com The principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a single wavelength, and directed towards the sample. As the sample rotates, the incident X-rays are diffracted by the crystalline lattice planes, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline solid.

For a compound like this compound, PXRD is crucial for:

Phase Identification: Confirming the synthesis of the desired crystalline phase and identifying any crystalline impurities.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, which can have significantly different physical properties such as solubility and stability. youtube.com

Crystallinity Determination: Quantifying the degree of crystallinity in a bulk sample, which can influence its performance in various applications. nih.gov

Structural Elucidation: In some cases, the diffraction pattern can be used to determine the crystal structure of a new material, especially when single crystals suitable for single-crystal X-ray diffraction are not available. youtube.com

While specific PXRD data for this compound is not publicly available, a hypothetical analysis would involve comparing the experimental diffractogram with patterns calculated from a known crystal structure or with patterns from a database to confirm its identity and purity. The sharpness and intensity of the peaks would provide information about the quality of the crystalline material.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization techniques, such as Cyclic Voltammetry (CV), are powerful tools for investigating the electronic properties of molecules. CV measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. rsc.org This technique is particularly useful for determining the oxidation and reduction potentials of a compound, which are related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. frontiersin.org

For a π-conjugated system like this compound, CV can be used to:

Determine Redox Potentials: Identify the potentials at which the molecule is oxidized and reduced.

Estimate HOMO and LUMO Levels: The oxidation and reduction potentials can be used to estimate the energy levels of the frontier molecular orbitals, which are crucial for understanding the electronic and optical properties of the material and its potential use in organic electronic devices. frontiersin.org

Assess Electrochemical Stability: Evaluate the stability of the molecule under repeated oxidation and reduction cycles.

Studies on various benzothiophene derivatives have demonstrated the utility of CV in characterizing their electronic properties. For instance, in the electrochemical synthesis of aryl-substituted benzothiophenes, CV was used to analyze the reaction mechanism by comparing the reduction potentials of the starting materials. xmu.edu.cnxmu.edu.cn In another study on dibenzothiophene/thiophene conjugated polymers, CV was used to investigate the electrochemical redox activity of the polymers. frontiersin.org The onset oxidation potentials were determined to be in the range of 0.85 V to 1.30 V for different polymer systems. frontiersin.org

Surface and Morphological Characterization (e.g., Atomic Force Microscopy)

Surface and morphological characterization techniques are essential for understanding the nanoscale features of materials, especially when they are prepared as thin films for electronic applications. Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. azom.comazom.com It works by scanning a sharp tip attached to a cantilever across the surface of the sample. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical image. azom.com

For a material like this compound, AFM is particularly useful for:

Visualizing Surface Topography: Obtaining high-resolution images of the surface morphology of thin films, including features like grain boundaries, terraces, and defects. acs.orgulb.ac.bersc.org

Measuring Surface Roughness: Quantifying the root-mean-square (RMS) roughness of the surface, which can significantly impact device performance. unileoben.ac.at

Investigating Molecular Packing: In some cases, AFM can provide insights into the arrangement and packing of molecules on a surface.

Studies on organic semiconductor thin films, including those based on benzothiophene derivatives, have extensively used AFM to correlate the film morphology with its electrical properties. For example, in situ AFM has been used to study the growth of α-sexithiophene thin films, revealing the evolution of the film morphology at the nanometer scale. acs.org Another study on a benzothiophene derivative, C8O–BTBT–OC8, used AFM to investigate temperature-induced changes in the thin film morphology, showing a reversible structural transition. ulb.ac.bersc.org These studies highlight the importance of controlling the film morphology to optimize device performance.

Table 3: Illustrative AFM Data for an Organic Thin Film

| Parameter | Value |

|---|---|

| Scan Size | 5 x 5 µm² |

| RMS Roughness | 0.3 - 5.0 nm |

| Observed Features | Crystalline domains, grain boundaries |

This table represents typical data obtained from AFM analysis of organic semiconductor thin films and is for illustrative purposes. unileoben.ac.atulb.ac.be

An AFM study of this compound thin films would be crucial for understanding how its processing conditions affect its surface morphology and, consequently, its potential performance in electronic devices.

Future Directions and Emerging Research Avenues for this compound

The benzothiophene scaffold is a cornerstone in the development of functional organic materials and pharmaceuticals. Within this class of compounds, this compound emerges as a particularly valuable building block due to its inherent reactivity and the electronic influence of its substituents. The strategic placement of a reactive bromomethyl group at the 3-position and a fluorine atom at the 7-position provides a versatile platform for molecular engineering. This article explores the future directions and emerging research avenues centered on this specific compound, focusing on synthetic innovations, advanced functionalization, and the integration of cutting-edge computational tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.